molecular formula C20H26N4O2 B2399718 N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797221-84-1

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

货号 B2399718
CAS 编号: 1797221-84-1
分子量: 354.454
InChI 键: CGGRNBGWOXQLMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.

作用机制

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide works by irreversibly binding to the BTK enzyme, which prevents its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in many diseases.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have minimal off-target effects, which is important for reducing toxicity and improving therapeutic efficacy.

实验室实验的优点和局限性

One advantage of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is its high potency and specificity for BTK, which allows for effective targeting of the B-cell receptor pathway. However, one limitation is that it may not be effective in all patients, as some tumors may have alternative signaling pathways that can bypass BTK inhibition.

未来方向

There are several potential future directions for the development of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and other BTK inhibitors. These include:
1. Combination therapy: this compound may be used in combination with other agents, such as chemotherapy, immunotherapy, or other targeted therapies, to improve therapeutic efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to BTK inhibitors may help to identify patients who are most likely to benefit from treatment.
3. Alternative dosing schedules: Alternative dosing schedules, such as intermittent dosing or lower doses, may help to reduce toxicity and improve tolerability.
4. Development of next-generation BTK inhibitors: The development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties may further improve therapeutic outcomes.
Conclusion
This compound is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, such as potential resistance and off-target effects, the development of this compound and other BTK inhibitors represents an important advance in the treatment of these diseases. Further research is needed to fully understand the potential of these agents and to identify optimal treatment strategies for patients.

合成方法

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the coupling of a pyridazine derivative with a piperidine carboxylic acid, followed by the introduction of a tert-butylphenyl group. The final product is obtained through a series of purification and isolation steps.

科学研究应用

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity and has been shown to induce apoptosis and inhibit B-cell receptor signaling.

属性

IUPAC Name

N-(4-tert-butylphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-20(2,3)15-6-8-16(9-7-15)22-19(25)24-13-10-17(11-14-24)26-18-5-4-12-21-23-18/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGRNBGWOXQLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。